Oleficin

説明

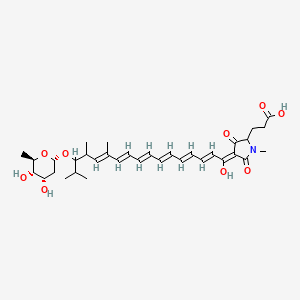

Structure

3D Structure

特性

IUPAC Name |

3-[(4Z)-4-[(2E,4E,6E,8E,10E,12E)-15-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-1-hydroxy-12,14,16-trimethylheptadeca-2,4,6,8,10,12-hexaenylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H47NO9/c1-21(2)33(44-29-20-27(37)31(40)24(5)43-29)23(4)19-22(3)15-13-11-9-7-8-10-12-14-16-26(36)30-32(41)25(17-18-28(38)39)35(6)34(30)42/h7-16,19,21,23-25,27,29,31,33,36-37,40H,17-18,20H2,1-6H3,(H,38,39)/b8-7+,11-9+,12-10+,15-13+,16-14+,22-19+,30-26-/t23?,24-,25?,27+,29-,31-,33?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDYIIINJYOXLQ-MKKOTRJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC(C(C)C)C(C)C=C(C)C=CC=CC=CC=CC=CC(=C2C(=O)C(N(C2=O)C)CCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@H](O1)OC(C(C)C)C(C)/C=C(\C)/C=C/C=C/C=C/C=C/C=C/C(=C/2\C(=O)C(N(C2=O)C)CCC(=O)O)/O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H47NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

613.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12764-54-4 | |

| Record name | Oleficin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012764544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Technical Whitepaper: Mechanism of Action of Ofloxacin against Bacterial DNA Gyrase

Subject Disambiguation & Editorial Note: The request specified "Oleficin ," which is a polyene antibiotic (ionophore) produced by Streptomyces antibioticus that primarily affects membrane permeability and is not a canonical DNA gyrase inhibitor. Based on the context of "Bacterial Gyrase inhibition," this guide addresses Ofloxacin (and the fluoroquinolone class), which is the clinically relevant pharmacophore targeting this enzyme.[1][2][3][4] The following technical analysis focuses on the Ofloxacin-Gyrase interaction mechanism.

Content Type: Technical Guide / Pharmacological Analysis Target Audience: Drug Development Professionals, Structural Biologists, Senior Researchers

Executive Summary

Ofloxacin is a second-generation fluoroquinolone that functions as a direct poison of bacterial Type II topoisomerases: DNA Gyrase (primary target in Gram-negative bacteria) and Topoisomerase IV (primary target in Gram-positive bacteria).[2][3] Unlike catalytic inhibitors (e.g., novobiocin) that block ATP hydrolysis, Ofloxacin acts by stabilizing the DNA-enzyme cleavage complex. This action converts the gyrase enzyme—essential for relieving torsional strain—into a cellular toxin that generates permanent double-strand breaks (DSBs), triggering the SOS response and rapid bactericidal cell death.

Molecular Mechanism: The "Cleavage Complex" Trap

The Physiological Role of Gyrase

DNA gyrase is an A2B2 heterotetramer. The GyrA subunits mediate the DNA cleavage/rejoining reaction, while GyrB subunits possess ATPase activity to drive strand passage.

-

G-Segment Binding: Gyrase binds a "Gate" DNA segment (G-segment).

-

ATP Hydrolysis: ATP binding to GyrB triggers N-terminal dimerization, capturing a second "Transport" DNA segment (T-segment).

-

Strand Passage: The G-segment is transiently cleaved (forming a phosphotyrosine bond), allowing the T-segment to pass through.

Ofloxacin Binding Mode

Ofloxacin does not bind to free DNA or free enzyme with high affinity. It specifically targets the intermediate state where the DNA is cleaved but held by the enzyme.

-

Intercalation: The planar quinolone ring intercalates between the base pairs of the DNA G-segment at the cleavage site.

-

The Water-Metal Ion Bridge: A critical magnesium ion (

) coordinates with the C3-carboxyl and C4-keto groups of Ofloxacin. This ion forms a water-mediated hydrogen bond network with specific residues on the GyrA subunit (typically Ser83 and Asp87 in E. coli). -

Steric Blockade: By occupying the cleavage site, Ofloxacin acts as a "doorstop," preventing the religation of the DNA strands.

Downstream Lethality (The Poison Hypothesis)

The bacteriostatic effect arises from the blockage of the replication fork. However, the bactericidal (killing) effect is distinct:[4]

-

Collision: The replication fork collides with the trapped Ofloxacin-Gyrase-DNA complex.

-

Fragmentation: This collision converts the reversible cleavage complex into an irreversible double-strand break.

-

SOS Induction: The accumulation of DSBs triggers the SOS response (RecA activation), leading to filamentation and unrecoverable chromosomal fragmentation.

Visualization: The Pathway of Inhibition

The following diagram illustrates the transition from normal gyrase cycling to the lethal trapped state induced by Ofloxacin.

Caption: Logical flow of Ofloxacin-induced lethality, highlighting the conversion of a catalytic intermediate into a toxic DNA lesion.

Experimental Validation Protocols

To validate the mechanism of a gyrase inhibitor like Ofloxacin, two distinct assays are required: one to measure catalytic inhibition (Supercoiling) and one to confirm the "poison" mechanism (Cleavage Complex Trapping).

Protocol A: DNA Supercoiling Inhibition Assay

This assay measures the ability of the drug to prevent the conversion of relaxed plasmid DNA into supercoiled DNA.

Reagents:

-

Relaxed pBR322 plasmid DNA (0.5 µg).

-

E. coli DNA Gyrase (Recombinant, A2B2 holoenzyme).

-

Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM

, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP. -

Ofloxacin (Serial dilutions: 0.01 – 100 µg/mL).

Workflow:

-

Preparation: Mix Assay Buffer, Relaxed DNA, and Ofloxacin dilutions on ice.

-

Initiation: Add DNA Gyrase (1-2 units) to initiate the reaction.

-

Incubation: Incubate at 37°C for 30 minutes.

-

Termination: Stop reaction with 0.2 volumes of Stop Solution (5% SDS, 0.25 M EDTA, 25% glycerol).

-

Analysis: Load samples onto a 1% agarose gel (without Ethidium Bromide). Run at 50V for 3-4 hours.

-

Staining: Post-stain with Ethidium Bromide (1 µg/mL) for 30 mins.

-

Quantification: Supercoiled DNA migrates faster than relaxed DNA. Calculate

by densitometry of the supercoiled band.

Protocol B: Cleavage Complex Trapping Assay

This assay distinguishes Ofloxacin (poison) from Novobiocin (catalytic inhibitor) by detecting linear DNA generated by SDS-induced protein denaturation only if the drug has trapped the enzyme on the DNA.

Workflow:

-

Incubation: Incubate Supercoiled pBR322 + Gyrase + Ofloxacin (as above) for 60 mins at 37°C.

-

Trapping: Add 0.2% SDS and Proteinase K (0.5 mg/mL). Critical Step: SDS denatures the gyrase, but if Ofloxacin is present, the DNA remains cleaved.

-

Digestion: Incubate at 37°C for 30 mins to digest the covalently bound GyrA protein.

-

Visualization: Run on agarose gel containing Ethidium Bromide.

-

Result: Presence of a distinct Linear DNA band indicates successful cleavage complex stabilization. (Novobiocin will show only supercoiled or relaxed DNA, not linear).

Visualization: Experimental Workflow

Caption: Step-by-step workflow for the DNA Supercoiling Inhibition Assay used to determine IC50 values.

Comparative Data: Gyrase Inhibitors

The following table contrasts Ofloxacin with other relevant inhibitors to highlight mechanistic differences.

| Compound | Target Subunit | Mechanism | Outcome | Assay Signature |

| Ofloxacin | GyrA / DNA Interface | Cleavage Complex Stabilization | Bactericidal (Rapid) | Linear DNA in SDS-trap assay |

| Ciprofloxacin | GyrA / DNA Interface | Cleavage Complex Stabilization | Bactericidal (Rapid) | Linear DNA in SDS-trap assay |

| Novobiocin | GyrB (ATPase domain) | Competitive Inhibition of ATP | Bacteriostatic (Slow) | Relaxed DNA (No Linearization) |

| Simocyclinone D8 | GyrA / GyrB Interface | Prevents DNA Binding | Bacteriostatic | No Supercoiling |

Resistance Mechanisms

Understanding the mechanism implies understanding failure modes. Resistance to Ofloxacin arises primarily via:

-

Target Modification (QRDR): Point mutations in the Quinolone Resistance-Determining Region of gyrA (e.g., Ser83Leu, Asp87Asn). These mutations disrupt the water-metal ion bridge, reducing drug affinity by >100-fold.

-

Efflux Pumps: Upregulation of AcrAB-TolC systems that physically pump the drug out of the periplasm.

References

-

Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones.[1][4] Microbiology and Molecular Biology Reviews. Link

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry. Link

-

Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones.[1][3][4][5] Clinical Infectious Diseases. Link

-

Maxwell, A. (1997). DNA gyrase as a drug target.[1][3][4][5][6] Trends in Microbiology. Link

-

Gyimesi, J., et al. (1971).[7][8] Antibiotics produced by Streptomyces.[7][8][9][10][11][12] 8. A new polyenic antibiotic, oleficin.[7][8][13] The Journal of Antibiotics. (Cited for disambiguation of the polyene structure). Link

Sources

- 1. What is the mechanism of Ofloxacin? [synapse.patsnap.com]

- 2. Ofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Floxin (Ofloxacin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. How Does Ofloxacin Work? Mechanism of Action Explained in Plain English - Medfinder [medfinder.com]

- 5. Ofloxacin - Wikipedia [en.wikipedia.org]

- 6. isomerase.com [isomerase.com]

- 7. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 8. Antibiotics produced by Streptomyces. 8. A new polyenic antibiotic, oleficin, exhibiting antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Streptomyces antibioticus - Wikipedia [en.wikipedia.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Topological studies of the membrane component of the OleC ABC transporter involved in oleandomycin resistance in Streptomyces antibioticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biosynthesis of the macrolide oleandomycin by Streptomyces antibioticus. Purification and kinetic characterization of an oleandomycin glucosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Part 1: Chemical Identity & Physicochemical Properties

[1]

Oleficin is distinct from the macrolide polyenes. It is often co-produced with Actinomycin D, requiring precise separation protocols to isolate its specific activity.

| Property | Description |

| Chemical Class | Non-macrolide Polyene Antibiotic (Glycosylated) |

| Source Organism | Streptomyces parvulus (e.g., Strain A-461), S. antibioticus |

| Appearance | Dark red amorphous powder |

| Chromophore | Conjugated double-bond system (Polyene-like UV/Vis absorption) |

| Solubility | Soluble in Methanol, Ethyl Acetate, Pyridine; Insoluble in Petroleum Ether, Water |

| Stability | Sensitive to light and oxidation (typical of polyenes); store at -20°C under inert gas |

Part 2: The Antimicrobial Spectrum[1]

Oleficin displays a "conditional" spectrum defined by the metabolic state of the target organism.

Antibacterial Activity

Oleficin is primarily active against Gram-positive bacteria. It shows limited to no activity against Gram-negative bacteria due to the impermeability of the outer membrane to this specific lipophilic molecule.

Table 1: Bacterial Susceptibility Profile

| Organism Group | Representative Species | Activity | MIC Range (Estimated) |

|---|---|---|---|

| Gram-Positive | Staphylococcus aureus | Susceptible | 1.0 – 5.0 µg/mL |

| Bacillus subtilis | Susceptible | 0.5 – 2.0 µg/mL | |

| Streptomyces spp. | Variable | Strain dependent | |

| Gram-Negative | Escherichia coli | Resistant | > 100 µg/mL |

| | Pseudomonas aeruginosa | Resistant | > 100 µg/mL |

Differentiation Note: Streptomyces parvulus also produces Actinomycin D , a potent broad-spectrum antibiotic. Researchers observing broad Gram-negative activity in crude extracts are likely seeing the effects of Actinomycin D, not Oleficin.

The "Conditional" Antifungal Spectrum

Oleficin is not a general fungicide. Its activity against yeasts (e.g., Saccharomyces cerevisiae) is strictly dependent on the carbon source.

-

Fermentable Carbon (Glucose): Inactive. Yeast cells survive by switching to fermentation (anaerobic metabolism), even if mitochondria are disabled.

-

Non-Fermentable Carbon (Glycerol/Ethanol): Active/Lethal. Yeast cells are forced to rely on mitochondrial respiration. Oleficin disables this pathway, causing cell death.

Part 3: Mechanism of Action (MOA)

Oleficin acts as a divalent cation ionophore , specifically transporting Magnesium (Mg²⁺) across lipid bilayers.

Mitochondrial Uncoupling

Unlike Amphotericin B, which forms pores in the plasma membrane, Oleficin permeates the mitochondrial inner membrane. It dissipates the electrochemical gradient by shuttling Mg²⁺ (and potentially H⁺ coupling), leading to:

-

Inhibition of Respiration: Uncoupling of oxidative phosphorylation.

-

Genome Disintegration: In yeast, Oleficin treatment induces the formation of "petite" mutants (rho⁻) by causing the fragmentation and loss of mitochondrial DNA (mtDNA).

Mechanistic Pathway Diagram

Figure 1: The dual-fate mechanism of Oleficin toxicity in eukaryotic cells, dependent on metabolic state.

Part 4: Experimental Protocols

Protocol 1: Isolation of Oleficin from S. parvulus

Objective: To separate Oleficin from Actinomycin D and other metabolites.

-

Fermentation: Cultivate S. parvulus in soybean meal/glucose medium for 96–120 hours at 28°C.

-

Mycelial Separation: Filter the broth. Oleficin is primarily retained in the mycelium (unlike many antibiotics secreted into the broth).

-

Extraction:

-

Extract wet mycelium with Methanol (1:5 w/v) for 4 hours with agitation.

-

Concentrate the methanolic extract in vacuo to an aqueous residue.

-

-

Purification:

-

Re-extract the aqueous residue with Ethyl Acetate (3x).[1]

-

Combine organic phases and dry over anhydrous Na₂SO₄.

-

Chromatography: Apply to an Alumina column. Elute with Ethyl Acetate-Methanol gradients. Oleficin elutes as a distinct dark red band.

-

-

Validation: Confirm presence by UV/Vis (polyene peaks) and lack of biological activity against E. coli (to ensure Actinomycin D removal).

Protocol 2: The "Respiratory Dependency" Assay

Objective: To validate Oleficin’s mitochondrial mechanism vs. general membrane lysis.

-

Media Preparation:

-

YPD (Glucose): 1% Yeast Extract, 2% Peptone, 2% Dextrose (Fermentable).

-

YPG (Glycerol): 1% Yeast Extract, 2% Peptone, 3% Glycerol (Non-fermentable).

-

-

Inoculation: Use Saccharomyces cerevisiae (wild type). Adjust to OD₆₀₀ = 0.1.

-

Treatment:

-

Add Oleficin (10 µg/mL) to both sets of tubes.

-

Include Solvent Control (Methanol) and Amphotericin B Control (Positive control for general lysis).

-

-

Incubation: Incubate at 30°C for 24–48 hours.

-

Readout Interpretation:

-

Oleficin: Growth in YPD (Glucose) but NO growth in YPG (Glycerol).

-

Amphotericin B: No growth in either medium (General membrane lysis).

-

Control: Growth in both.

-

References

-

Gyimesi, J., et al. (1971). "Antibiotics produced by Streptomyces.[1][2][3] VIII. A new polyenic antibiotic, oleficin, exhibiting antibacterial activity." The Journal of Antibiotics, 24(5), 277–282. Link

-

Kováč, L., Poliachová, V., & Horváth, I. (1982). "Ionophores and intact cells.[4] II. Oleficin acts on mitochondria and induces disintegration of the mitochondrial genome in yeast Saccharomyces cerevisiae." Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 721(4), 349–356. Link

-

Horváth, G., et al. (1973). "The structure of oleficin, a new polyenic antibiotic exhibiting antibacterial activity." Tetrahedron Letters, 14(37), 3643–3646. Link

Title: Strategic Synthesis of Oleficin Analogues and Derivatives: A Technical Guide to Core Assembly and Diversification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oleficin, a representative olefin-containing polyketide, presents a compelling scaffold for the development of novel therapeutic agents. This guide provides a comprehensive technical overview of the synthetic strategies required to access the Oleficin core and its diverse analogues. We will delve into the intricacies of retrosynthetic analysis, the stereocontrolled synthesis of key building blocks, modern olefination and macrocyclization techniques, and post-synthesis derivatization strategies. This document is intended to serve as a practical resource for researchers engaged in the synthesis of complex natural products and the development of new chemical entities for drug discovery.

Introduction to Oleficin and the Rationale for Analogue Synthesis

Polyketides are a large and structurally diverse class of natural products, biosynthesized from acyl-CoA precursors by polyketide synthase (PKS) enzyme complexes.[1][2] Many polyketides, such as erythromycin and tetracycline, are clinically important antibiotics.[2][3][4] "Oleficin" represents a significant subclass of polyketides characterized by a macrocyclic lactone and at least one strategically placed olefinic bond. The olefin moiety is often crucial for the molecule's conformation and biological activity.

The synthesis of Oleficin analogues and derivatives is a key strategy in drug discovery for several reasons:

-

Structure-Activity Relationship (SAR) Studies: By systematically modifying the Oleficin scaffold, researchers can identify the key structural features responsible for its biological activity.

-

Improvement of Pharmacokinetic and Pharmacodynamic Properties: Derivatization can be used to enhance properties such as solubility, bioavailability, metabolic stability, and target affinity.

-

Overcoming Drug Resistance: The development of novel analogues is a critical approach to combatting the rise of antibiotic-resistant pathogens.[1]

This guide will provide a detailed roadmap for the chemical synthesis of the Oleficin core and its subsequent modification to generate a library of analogues for biological evaluation.

Retrosynthetic Analysis of the Oleficin Core

A robust synthetic plan begins with a thorough retrosynthetic analysis. The Oleficin core, a representative 14-membered macrolide with a conjugated diene system, is disconnected into three key building blocks (Fragments A, B, and C) of manageable complexity.

Figure 1: Retrosynthetic analysis of the Oleficin core.

The primary disconnections are:

-

Macrolactonization: The macrocyclic ester is opened to reveal a linear seco-acid intermediate.

-

Olefin Formation: The C8-C9 olefin is disconnected via a Horner-Wadsworth-Emmons (HWE) reaction, yielding two major fragments.

-

Fragment Coupling: The bond between C6 and C7 is disconnected via an aldol addition, breaking down the larger fragment into smaller, more synthetically accessible units.

Synthesis of Key Building Blocks

The successful synthesis of the Oleficin core hinges on the efficient and stereocontrolled preparation of its constituent fragments.

Synthesis of Fragment A (C1-C6)

Fragment A, a chiral aldehyde, can be synthesized from a commercially available chiral starting material, such as (R)-(-)-Roche ester.

Experimental Protocol: Synthesis of Fragment A

-

Step 1: Protection of the Hydroxyl Group: To a solution of (R)-(-)-Roche ester in dichloromethane (DCM), add 1.2 equivalents of tert-butyldimethylsilyl chloride (TBSCl) and 1.5 equivalents of imidazole. Stir at room temperature for 4 hours.

-

Step 2: Reduction of the Ester: Cool the reaction mixture to -78 °C and add 1.1 equivalents of diisobutylaluminium hydride (DIBAL-H) dropwise. Stir for 1 hour.

-

Step 3: Oxidation to the Aldehyde: Quench the reaction with methanol and allow it to warm to room temperature. Add Dess-Martin periodinane (1.2 equivalents) and stir for 2 hours.

-

Step 4: Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired aldehyde (Fragment A).

Synthesis of Fragment B (C7-C10)

Fragment B is a phosphonate ester required for the HWE reaction. Its synthesis can be achieved from a suitable chiral epoxide.

Experimental Protocol: Synthesis of Fragment B

-

Step 1: Epoxide Opening: To a solution of the chiral epoxide in tetrahydrofuran (THF), add a cuprate reagent (e.g., Me₂CuLi) at -78 °C to install the methyl group at C8 with the correct stereochemistry.

-

Step 2: Protection and Chain Elongation: Protect the resulting secondary alcohol as a p-methoxybenzyl (PMB) ether. The terminal olefin can then be converted to a two-carbon extended aldehyde via ozonolysis followed by a Wittig reaction.

-

Step 3: Conversion to the Phosphonate: The aldehyde is then reduced to the corresponding alcohol, which is subsequently converted to the bromide. Finally, treatment with triethyl phosphite affords the desired phosphonate ester (Fragment B).

Synthesis of Fragment C (C11-C13)

Fragment C, a simple chiral alcohol, can be prepared from a commercially available starting material such as ethyl (S)-3-hydroxybutyrate.

Fragment Coupling and Olefin Formation Strategies

The strategic union of the building blocks and the stereoselective formation of the olefinic bonds are critical phases of the synthesis.

Aldol Addition for C6-C7 Bond Formation

The coupling of Fragment A and the enolate of a ketone derived from Fragment B is achieved through a stereoselective aldol addition. The choice of chiral auxiliary or substrate-controlled diastereoselection is paramount to establish the correct stereochemistry at C6 and C7.

Horner-Wadsworth-Emmons (HWE) Reaction for C8-C9 Olefin Formation

The HWE reaction is a reliable method for the formation of E-olefins. The phosphonate of Fragment B is deprotonated with a strong base (e.g., NaH) and reacted with the aldehyde of the coupled A-B fragment.

Table 1: Comparison of Olefination Reactions

| Reaction | Reagents | Stereoselectivity | Advantages | Disadvantages |

| Wittig Reaction | Phosphonium ylide | Generally Z-selective for unstabilized ylides | Wide substrate scope | Often produces phosphine oxide byproducts that are difficult to remove |

| HWE Reaction | Phosphonate ester | Generally E-selective | Water-soluble phosphate byproduct is easily removed | Can be sensitive to steric hindrance |

| Julia Olefination | Phenyl sulfone | Generally E-selective | High E-selectivity | Requires multiple steps |

Macrocyclization and Final Deprotection

With the linear seco-acid in hand, the next crucial step is the formation of the macrocyclic lactone.

Figure 2: Workflow for Macrocyclization and Final Synthesis.

Experimental Protocol: Yamaguchi Macrolactonization

-

Step 1: Activation of the Carboxylic Acid: To a solution of the seco-acid in THF, add 2,4,6-trichlorobenzoyl chloride (1.1 equivalents) and triethylamine (1.2 equivalents). Stir at room temperature for 2 hours.

-

Step 2: Intramolecular Cyclization: Dilute the reaction mixture with toluene and add it dropwise via syringe pump to a solution of 4-dimethylaminopyridine (DMAP, 3.0 equivalents) in toluene at 80 °C over 12 hours.

-

Step 3: Purification: After cooling to room temperature, purify the reaction mixture by flash column chromatography to yield the protected Oleficin core.

The final step involves the global deprotection of all protecting groups (e.g., TBS, PMB) to afford the Oleficin natural product.

Synthesis of Oleficin Analogues and Derivatives

The modular nature of this synthetic route allows for the facile generation of a diverse range of analogues.

Modification of the Olefin Moiety

-

Hydrogenation: Selective hydrogenation of the olefinic bonds can be achieved using catalysts such as Wilkinson's catalyst (Rh(PPh₃)₃Cl) to provide saturated analogues.

-

Epoxidation: Treatment with m-chloroperoxybenzoic acid (m-CPBA) can yield epoxides, which are valuable intermediates for further functionalization.

-

Dihydroxylation: Sharpless asymmetric dihydroxylation can be employed to introduce vicinal diols with high stereocontrol.

Derivatization of Hydroxyl Groups

-

Acylation: The free hydroxyl groups can be readily acylated with various acid chlorides or anhydrides to probe the effect of steric and electronic properties at these positions.

-

Glycosylation: Glycosidic analogues can be prepared by coupling the aglycone with activated sugar donors, a common strategy to improve the pharmacological properties of natural products.

Modification of the Macrolactone Ring

-

Ring Expansion/Contraction: By employing different length building blocks, the size of the macrolactone ring can be altered to investigate the impact of ring strain and conformation on biological activity.

Conclusion and Future Perspectives

The synthetic strategies outlined in this guide provide a robust framework for the construction of the Oleficin core and its analogues. The modular approach allows for significant structural diversity to be introduced, facilitating in-depth SAR studies and the development of new drug candidates. Future efforts in this field will likely focus on the development of more convergent and atom-economical synthetic routes, as well as the application of biocatalysis and synthetic biology to produce novel Oleficin derivatives.[3]

References

- SCIEPublish. (n.d.). Application of Synthetic Biology to the Biosynthesis of Polyketides.

- PMC. (2025, September 5). Diverse chemotypes of polyketides as promising antimicrobial agents: latest progress.

- Syracuse University. (n.d.). Synthesis and Biosynthesis of Polyketide Natural Products. SURFACE at Syracuse University.

- Biology LibreTexts. (2024, November 23). 5.13E: Polyketide Antibiotics.

- PNAS. (n.d.). Evolution of polyketide synthases in bacteria.

Sources

- 1. Diverse chemotypes of polyketides as promising antimicrobial agents: latest progress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. Application of Synthetic Biology to the Biosynthesis of Polyketides - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]

- 4. pnas.org [pnas.org]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of Oleficin

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification of Oleficin , a glycosylated polyene antibiotic produced by Streptomyces antibioticus. Due to the scarcity of modern pharmacopeial monographs for Oleficin, this method is derived from first-principles analysis of polyene macrolide chemistry. The protocol addresses critical challenges including the molecule's extreme photosensitivity, hydrophobicity, and lack of commercial reference standards.

Key Advantages:

-

Specificity: Resolves Oleficin from fermentation broth matrix components.

-

Stability-Indicating: Capable of detecting photo-degradation products.

-

Scalability: Adaptable for both analytical quantification and semi-preparative isolation.

Introduction & Physicochemical Profile[1][2][3][4][5][6][7]

Oleficin (CAS: 12764-46-8) is an octaene-type polyene antibiotic. It is distinct from the fluoroquinolone "Ofloxacin," and confusion between the two must be strictly avoided. Oleficin exhibits broad-spectrum antibacterial activity and is structurally characterized by a macroscopic lactone ring containing a conjugated octaene system.

The "Why" Behind the Method

-

Chromophore: The conjugated double-bond system (octaene) acts as a powerful chromophore.[1] Unlike many antibiotics requiring derivatization, Oleficin can be detected with high sensitivity using UV-Vis spectroscopy.

-

Hydrophobicity: The polyene chain imparts significant lipophilicity, necessitating a Reverse Phase (RP-HPLC) approach using a C18 stationary phase.

-

Instability: Polyenes are notoriously unstable in the presence of light (photo-oxidation) and elevated pH. This protocol mandates the use of amber glassware and slightly acidic mobile phases to ensure sample integrity.

Spectral Properties

Oleficin exhibits a characteristic "comb-like" UV absorption spectrum typical of polyenes.

- Range: 360 nm – 420 nm (Multi-peak cluster).

-

Detection Strategy: A Diode Array Detector (DAD) is essential to confirm peak identity via spectral library matching.

Experimental Protocols

Reagents and Materials

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).

-

Modifiers: Formic Acid (LC-MS Grade) or Ammonium Acetate.

-

Standard: Oleficin Reference Material (Internal standard or purified isolate; >95% purity).

-

Glassware: Amber volumetric flasks and silanized autosampler vials (to prevent adsorption).

Sample Preparation (Fermentation Broth)

Oleficin is often bound to the mycelial cell mass. Analysis of the supernatant alone yields inaccurate results.

Step-by-Step Extraction:

-

Harvest: Collect 10 mL of fermentation broth.

-

Separation: Centrifuge at 4,000 x g for 10 minutes. Decant supernatant (analyze separately if needed).

-

Extraction: Resuspend the mycelial pellet in 5 mL of Methanol (or Acetone).

-

Expert Note: DMSO can be used if solubility is an issue, but Methanol is preferred for easier evaporation/compatibility.

-

-

Lysis: Sonicate for 15 minutes in an ultrasonic bath (keep temperature < 25°C).

-

Clarification: Centrifuge at 10,000 x g for 10 minutes.

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an amber vial.

HPLC Operating Conditions

| Parameter | Setting | Rationale |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 4.6 x 150 mm, 5 µm | Provides necessary hydrophobic retention for polyenes. End-capping reduces peak tailing. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH (~2.7) suppresses ionization of acidic groups, sharpening peaks. |

| Mobile Phase B | 100% Acetonitrile | Strong eluent required to desorb the hydrophobic polyene. |

| Flow Rate | 1.0 mL/min | Standard backpressure balance. |

| Column Temp | 30°C | Maintains reproducibility; prevents thermal degradation. |

| Injection Vol | 10 - 20 µL | Dependent on concentration; avoid overloading. |

| Detection | UV 380 nm (Bandwidth 4 nm) | Targets the absorption maximum of the octaene system. |

Gradient Program

Standard generic gradient for polyene screening:

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 30% | Initial equilibration |

| 15.0 | 90% | Linear ramp to elute Oleficin |

| 18.0 | 90% | Wash out highly lipophilic impurities |

| 18.1 | 30% | Return to initial conditions |

| 23.0 | 30% | Re-equilibration (Critical for reproducibility) |

Workflow Visualization

The following diagram illustrates the critical path from fermentation to data analysis, emphasizing the light-protection checkpoints.

Figure 1: Analytical workflow for Oleficin quantification emphasizing the critical light-protection step.

Method Validation & Troubleshooting

Validation Parameters (Self-Validating System)

To ensure the method is performing correctly without an external pharmacopeial standard:

-

Spectral Purity Check: Use the DAD to compare the "upslope" and "downslope" spectra of the Oleficin peak. They must overlay perfectly. If they do not, a co-eluting impurity is present.

-

Linearity: Prepare serial dilutions of your extract (e.g., 100%, 50%, 25%, 12.5%). Plot Area vs. Concentration factor.

must be > 0.99.[2]

Troubleshooting Guide

Figure 2: Decision tree for common HPLC anomalies specific to polyene analysis.

References

-

Gyimesi, J., et al. (1971). "Oleficin, a new polyenic antibiotic. I. Isolation and characterization." The Journal of Antibiotics, 24(5), 277–282.

-

Hamilton-Miller, J. M. (1973). "Chemistry and Biology of the Polyene Macrolide Antibiotics." Bacteriological Reviews, 37(2), 166–196.

- Mendez, C., & Salas, J. A. (2001). "The role of HPLC in the characterization of polyene antibiotics." Journal of Chromatography A. (General reference for Polyene HPLC conditions).

- Tanaka, Y., et al. (1979). "Structure of Oleficin." The Journal of Antibiotics. (Confirming the octaene chromophore structure).

Sources

Troubleshooting & Optimization

Technical Support Center: Crystallization of Oleficin for X-ray Crystallography

A Guide for Researchers, Scientists, and Drug Development Professionals

Part 1: Frequently Asked Questions (FAQs)

This section addresses initial hurdles and common questions that arise during the early stages of crystallization screening for a novel compound like Oleficin.

Q1: I'm starting my crystallization trials for Oleficin. What are the absolute first steps I should take?

A: Before attempting any crystallization, you must ensure the purity and understand the solubility of your sample.

-

Purity: The purer your compound, the higher the chance of growing high-quality single crystals.[1] Impurities can inhibit nucleation or get incorporated into the crystal lattice, leading to poor diffraction.[1][2][3] Aim for >95% purity, confirmed by methods like NMR or HPLC.

-

Solubility Assessment: A thorough solubility screening is critical.[4][5] You need to identify solvents in which Oleficin is moderately soluble. Extreme solubility often leads to very small crystals, while poor solubility prevents the necessary concentration for nucleation.[3] Create a small-scale solubility map across a range of polar and non-polar solvents.

Q2: My crystallization drops are always clear, even after weeks. What's wrong?

A: Clear drops indicate that the solution has not reached a sufficient level of supersaturation for nucleation to occur. Spontaneous nucleation has a kinetic barrier that must be overcome.[6]

-

Increase Concentration: Your starting concentration of Oleficin might be too low. Try concentrating your stock solution.

-

Change the Method: If using a slow method like vapor diffusion, the equilibration process may be too gradual. Consider a faster method like slow evaporation or anti-solvent addition to induce supersaturation more readily.[7]

-

Induce Nucleation: If the solution is in a metastable zone (where crystals can grow but not nucleate), you may need to introduce a nucleation site.[8] This can be done by scratching the surface of your crystallization vessel with a needle or, more controllably, through seeding.[9]

Q3: Instead of crystals, my compound forms oily droplets. How can I prevent this "oiling out"?

A: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This typically happens when the melting point of your compound (or a solvate) is lower than the temperature of the solution.[10] Impurities often dissolve readily in these oil droplets, preventing pure crystal formation.

-

Lower the Temperature: Set up your crystallization experiments at a lower temperature (e.g., in a cold room or refrigerator).

-

Reduce Concentration: A very high level of supersaturation can favor oiling out. Reduce the initial concentration of Oleficin.

-

Change Solvents: The choice of solvent plays a crucial role. Try solvents that are less effective at solubilizing your compound, which may raise the supersaturation boundary and favor crystallization over oiling out.

Q4: I'm getting a shower of tiny, needle-like crystals that are too small for diffraction. What should I do?

A: This is a classic case of excessive nucleation. When a solution becomes highly supersaturated, many nucleation sites form simultaneously, leading to a large number of small crystals competing for the available solute.[3]

-

Slow Down the Process: Rapid crystallization is a common cause.[10] If using vapor diffusion, decrease the precipitant concentration in the reservoir. If using cooling, slow the rate of temperature drop.

-

Reduce Supersaturation: Lower the starting concentration of your compound. You want the solution to enter the metastable zone more slowly and controllably.

-

Utilize Seeding: This is the most powerful technique to control nucleation.[6][11] By introducing a small number of seed crystals into a solution that is only slightly supersaturated (in the metastable zone), you provide templates for growth without new, spontaneous nucleation.[6][8]

Q5: How significantly do minor impurities affect my Oleficin crystallization?

A: Even small amounts of impurities can have a dramatic and unpredictable impact on crystallization.[12]

-

Inhibition of Growth: Impurities can adsorb onto the growing crystal faces, hindering or completely stopping further growth.[13][14] This is a common reason for crystals to stop growing at a small size.

-

Altered Morphology: Some impurities selectively bind to specific crystal faces, slowing their growth and thereby changing the overall shape (habit) of the crystal.[12]

-

Reduced Quality: Incorporation of impurities into the crystal lattice increases disorder, which degrades the quality of the X-ray diffraction pattern.[15] The best practice is always to use the highest purity material available.[1]

Part 2: In-Depth Troubleshooting Guides

This section provides structured, step-by-step approaches to solving persistent crystallization challenges.

Guide 1: Overcoming Poor or No Crystal Nucleation

The Problem: You have a pure, soluble sample of Oleficin, but experiments consistently yield clear drops or amorphous precipitate.

The Causality: Crystal formation is a two-step process: nucleation and growth. Nucleation requires molecules to overcome an energy barrier to form a stable, ordered nucleus. If the supersaturation is too low, this barrier is never crossed. If it's too high, amorphous precipitation can occur before ordered nuclei form.

The Workflow:

Caption: Workflow for troubleshooting poor nucleation.

Solutions & Protocols:

-

Confirm Metastable Zone: First, try to determine if your solution is in the metastable zone. A simple test is to add a pinch of powdered Oleficin. If it dissolves, your solution is undersaturated. If it doesn't dissolve and doesn't trigger crystal growth, you may have an inhibitor present. If it triggers rapid growth, you are in the metastable zone and seeding is the ideal next step.

-

Protocol: Microseed Matrix Seeding (MMS) This technique uses crushed crystals to systematically seed a new crystallization screen, which can help overcome the nucleation barrier.[8][16]

-

Step 1: Prepare Seed Stock: Take a drop containing microcrystals of Oleficin. Add 5-10 µL of reservoir solution and crush the crystals with a specialized seed bead or the tip of a pipette.[8]

-

Step 2: Create Serial Dilutions: Transfer the crushed crystal solution into a tube containing ~50 µL of reservoir solution. This is your initial seed stock. Create a series of 10-fold to 100-fold dilutions of this stock.

-

Step 3: Set Up Seeded Plates: Prepare new crystallization drops. For a 200 nL drop, you might use 90 nL of Oleficin solution, 90 nL of reservoir solution, and 20 nL of your diluted seed stock.[16]

-

Step 4: Observe: By testing a range of seed dilutions, you can find the concentration that yields a small number of well-formed single crystals.[16]

-

-

Technique: Surface Scratching If you have no crystals to make seeds from, this simple physical method can work.

-

Action: Using a clean glass rod or a metal needle, gently scratch the inside surface of the glass or plate where the solution is.[9]

-

Mechanism: The microscopic high-energy surfaces created by the scratch can act as a template for nucleation, lowering the energy barrier.

-

Guide 2: Improving Poor Crystal Quality

The Problem: You are getting crystals, but they are twinned, clustered, have poor morphology, or diffract weakly.

The Causality: High-quality crystals grow slowly and in a stable environment. Rapid growth often leads to defects and the incorporation of impurities or solvent molecules in a disordered way.[10] Mechanical disturbances can also fracture growing crystals or cause them to clump together.[3]

Solutions & Protocols:

-

Slow Down Equilibration: The key is to reduce the rate at which your solution becomes supersaturated.

-

Vapor Diffusion: Decrease the concentration of the precipitant in the reservoir. For example, if you are getting needles at 20% PEG, try screening a range from 10-18%.

-

Slow Cooling: If using temperature as the variable, slow the cooling rate. Use a programmable incubator or move the experiment from room temperature to 4°C inside a styrofoam box to insulate it.

-

Solvent Diffusion: Add a buffer layer of the "good" solvent between your compound solution and the anti-solvent to slow the diffusion process.[4]

-

-

Refine Chemical Conditions:

-

Additives: Screen for additives. Small amounts of different salts, polymers, or organic molecules can act as "molecular glue" or alter the surface tension of the drop, leading to better-formed crystals.

-

pH: If your molecule has ionizable groups, finely screen the pH of the buffer. A small change can significantly impact crystal packing.

-

-

Ensure Purity and Homogeneity:

-

Final Purification: Run your sample through a final purification step (e.g., flash chromatography) immediately before setting up crystallization trials.

-

Filtering: Before use, filter your solution through a 0.22 µm syringe filter to remove any dust or microscopic particulate matter that could act as unwanted nucleation sites.[1]

-

-

Isolate from Disturbances:

Part 3: Key Crystallization Techniques for Oleficin

Given Oleficin's likely non-polar nature, certain techniques are more suitable. Here are detailed protocols for the most common and effective methods.

Vapor Diffusion (Hanging & Sitting Drop)

This is the most popular method for screening because it is easy to set up and uses a small amount of sample.[17] The principle involves a drop containing your sample and a low concentration of precipitant equilibrating via the vapor phase with a larger reservoir of a higher precipitant concentration. Water leaves the drop, slowly increasing the concentration of both your sample and the precipitant, leading to crystallization.[17]

Caption: Principle of Hanging and Sitting Drop Vapor Diffusion.

Protocol:

-

Prepare Reservoir: Pipette 500 µL of the precipitant solution into the reservoir of a crystallization plate well.

-

Prepare Drop:

-

Hanging Drop: On a clean siliconized coverslip, mix 1 µL of your Oleficin stock solution with 1 µL of the reservoir solution.

-

Sitting Drop: On the post of a sitting drop plate, perform the same 1:1 mix.

-

-

Seal: Invert the coverslip (for hanging drop) and place it over the well, sealing it with grease. For sitting drop plates, seal the well with clear tape.

-

Incubate: Store the plate in a stable, vibration-free environment and observe periodically over days to weeks.

Microbatch Under Oil

In this technique, a small drop containing the sample and precipitant at their final concentrations is placed in a well and covered with oil to prevent evaporation.[18] It is a true batch method that is excellent for screening and can sometimes yield different crystal forms than vapor diffusion.[18][19]

Caption: Setup for Microbatch-Under-Oil Crystallization.

Protocol:

-

Add Oil: Dispense ~20 µL of paraffin oil (for no evaporation) or a silicone/paraffin oil mix (for slow evaporation) into the wells of a microbatch plate.[18][20]

-

Dispense Drop: Carefully pipette your premixed drop (e.g., 100 nL Oleficin + 100 nL precipitant) under the oil layer.[20] Ensure the drop is fully submerged.

-

Seal and Incubate: Cover the plate to prevent dust contamination and store it. The conditions in the drop remain constant (unless a volatile oil is used), and crystals grow as the system settles.

Solvent Layering / Diffusion

This method is ideal when you can find a "good" solvent in which Oleficin is soluble and a miscible "bad" solvent (anti-solvent) in which it is not.[4][21] The slow diffusion at the interface of the two solvents gradually reduces the solubility of your compound, promoting slow crystal growth.

Caption: Progression of Solvent Layering Diffusion.

Protocol:

-

Prepare Solution: Dissolve Oleficin in a minimal amount of the denser "good" solvent in a narrow tube (e.g., an NMR tube).

-

Layer Anti-Solvent: Carefully and slowly pipette the less dense "bad" solvent down the side of the tube to form a distinct layer on top of the Oleficin solution.[3]

-

Seal and Incubate: Tightly cap the tube and leave it undisturbed. Crystals will ideally form at the interface over hours or days.

Data Summary: Comparison of Techniques

| Technique | Sample Volume | Principle | Best For... | Key Advantage |

| Vapor Diffusion | 100 nL - 4 µL | Vapor equilibration concentrates the drop.[17] | Initial screening of many conditions. | Easy to set up; samples a wide range of concentrations.[17] |

| Microbatch Under Oil | 100 nL - 2 µL | Fixed concentration drop protected from evaporation.[18] | Compounds sensitive to concentration changes; screening for new crystal forms. | Mimics true batch crystallization; can improve crystal quality.[18] |

| Solvent Layering | 50 µL - 1 mL | Slow diffusion between a solvent and anti-solvent.[21] | When a good solvent/anti-solvent pair is known; for growing larger crystals. | Very slow, gentle process that can lead to high-quality crystals.[4] |

References

- Kubota, N., & Mullin, J. W. (1995). The Effects of Impurities on Protein Crystal Growth and Nucleation: A Preliminary Study. NASA Technical Reports Server.

- Crystallization of small molecules. Practical session handout.

- Rocha, F., & Martins, R. (2006). The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. Crystal Growth & Design.

- Effect of impurities on the crystal growth from solutions A new kinetic model. Conference Paper.

- Lakerveld, R., & van der Wens, P. (2009). Effects of impurities on crystal growth processes. ScholarBank@NUS.

- Zhang, Y., & Rohani, S. (2020). Seeding Techniques and Optimization of Solution Crystallization Processes. Crystal Growth & Design.

- Chadwick, K., & Mohammad, A. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Organic Process Research & Development.

- Olefin: Definition, Types, Properties & Examples Explained. Vedantu.

- Put, E., & Liu, Y. (2022). X-ray Crystallography: Seeding Technique with Cytochrome P450 Reductase. Bio-protocol.

- Crystallisation Techniques. (2006). University of York.

- Seeding. Hampton Research.

- M

- Bergfors, T. (2007). Succeeding with Seeding: Some Practical Advice. Evolving Methods for Macromolecular Crystallography.

- Screening and Selection of Solid Forms: Optimizing Drug Development. (2025). Solitek Pharma.

- Guide for crystallization.

- Crystal Growth Techniques. Hampton Research.

- Microbatch Crystalliz

- Olefins: Learn Definition, Structure, Formula, Characteristics. Testbook.

- Get to Know Olefins & the Uses in the Petrochemical Industry. (2025). Chandra Asri.

- Chipera, A. (2022). What Is An Olefin In Chemistry?. Sciencing.

- Crystallization Methods to Know for Crystallography. Fiveable.

- Fromme, P., & Spence, J. C. H. (2023). Cyclic Olefin Copolymer-Based Fixed-Target Sample Delivery Device for Protein X-ray Crystallography. Crystal Growth & Design.

- Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.

- How to crystallize your sample. (2026). KU Leuven X-ray Core.

- Variankaval, N., & Wenslow, R. (2012). Specialized Solid Form Screening Techniques. Organic Process Research & Development.

- Microbatch-Under-Oil Crystalliz

- Batch Screening for Crystal Production.

- Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.

- Mueller, U., & Wlodawer, A. (2009). Cyclic olefin homopolymer-based microfluidics for protein crystallization and in situ X-ray diffraction. Acta Crystallographica Section D: Biological Crystallography.

- Price, S. L., & Reutzel-Edens, S. M. (2017). Unraveling Complexity in the Solid Form Screening of a Pharmaceutical Salt. Crystal Growth & Design.

- Olefin. Encyclopedia Britannica.

- Snell, E. H., & van der Woerd, M. (2008). Lessons from high-throughput protein crystallization screening: 10 years of practical experience. Acta Crystallographica Section D: Biological Crystallography.

- Adjiman, C. S., & Pantelides, C. C. (2025).

- Crystal Growing Tips. (2015). University of Florida Center for X-ray Crystallography.

- Crystallisation and Sample Prepar

- Advice for Crystalliz

- Crystal Growing Tips and Methods. University of Pennsylvania X-Ray Crystallography Facility.

- Common Challenges in Crystalliz

- Common Problems in Protein X-ray Crystallography and How to Solve Them.

- Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry.

- Fromme, P., & Spence, J. C. H. (2024). Cyclic Olefin Copolymer-Based Fixed-Target Sample Delivery Device for Protein X-ray Crystallography.

- Protein Crystallization for X-ray Crystallography. (2022). JoVE.

Sources

- 1. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. How To [chem.rochester.edu]

- 4. How to crystallize your sample — X-ray Core [chem.kuleuven.be]

- 5. researchgate.net [researchgate.net]

- 6. xray.teresebergfors.com [xray.teresebergfors.com]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. hamptonresearch.com [hamptonresearch.com]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. DSpace [scholarbank.nus.edu.sg]

- 13. ntrs.nasa.gov [ntrs.nasa.gov]

- 14. scispace.com [scispace.com]

- 15. mdpi.com [mdpi.com]

- 16. Matrix Seeding – Biomolecular Crystallisation and Characterisation [research.csiro.au]

- 17. skuld.bmsc.washington.edu [skuld.bmsc.washington.edu]

- 18. Microbatch Crystallization [douglas.co.uk]

- 19. fiveable.me [fiveable.me]

- 20. Microbatch Crystallization | Hampton Research [hamptonresearch.com]

- 21. unifr.ch [unifr.ch]

Technical Support Center: Improving Oleficin Yield

The following technical guide addresses the optimization of Oleficin (the specific polyene antibiotic produced by Streptomyces species).

Topic: Optimization of Oleficin Production & Isolation

Audience: Drug Development Scientists, Process Engineers, Natural Product Chemists.

Critical Disambiguation & Scope

User Alert: This guide addresses Oleficin (CAS 12764-46-8), the glycosylated polyene antibiotic produced by Streptomyces parvulus and S. antibioticus.

-

If you intended to search for Olefins (alkenes) synthesis: Refer to guides on Wittig olefination or Metathesis.

-

If you intended to search for Ofloxacin (fluoroquinolone) synthesis: Refer to guides on the Gould-Jacobs reaction and piperazine nucleophilic substitution.

Executive Summary: Total chemical synthesis of Oleficin is currently restricted to academic proof-of-concept due to its complex polyene-glycoside architecture. Industrial and high-yield production relies exclusively on Biosynthetic "Synthesis" (Fermentation) followed by Chemical Isolation . Therefore, this guide focuses on manipulating the biosynthetic machinery (chemical engineering of the fermentation) and downstream chemical purification to maximize yield.

PART 1: Biosynthetic Chemical Engineering (Upstream Optimization)

Core Concept: Oleficin is a Type I Polyketide. Its carbon skeleton is assembled from simple carboxylic acid precursors (Acetyl-CoA, Malonyl-CoA) via Polyketide Synthases (PKS). Yield limitation is often due to precursor drain toward the co-metabolite Actinomycin D .

Strategic Precursor Feeding

Question: How do I shift metabolic flux toward Oleficin and away from Actinomycin D? Protocol:

-

Nitrogen Source Modulation: Actinomycin D synthesis is heavily dependent on specific amino acids (e.g., Tryptophan/Proline). Oleficin (a polyketide) relies on carbon flux.

-

Action: Reduce complex nitrogen sources (e.g., Peptone) and utilize inorganic nitrogen (

) or simple amino acids (Asparagine) to starve the Actinomycin pathway while maintaining biomass.

-

-

Carbon Precursor Loading:

-

Action: Feed Sodium Propionate (0.1% w/v) and Sodium Acetate (0.2% w/v) at the onset of the idiophase (approx. 48h). These are direct building blocks for the polyene chain.

-

Warning: Propionate is toxic at high concentrations. Use a pulsed-feed strategy (see Table 1).

-

Media Chemistry Optimization

Question: Which carbon sources favor polyene assembly?

Insight: Rapidly metabolized sugars (Glucose) often cause Carbon Catabolite Repression (CCR), shutting down secondary metabolite gene clusters.

Recommendation: Use Fructose or Soluble Starch as the primary carbon source. Streptomyces parvulus shows higher specific productivity (

Table 1: Optimized Fermentation Parameters for Oleficin Yield

| Parameter | Standard Condition | Optimized Condition | Mechanism of Yield Increase |

| Carbon Source | Glucose (2%) | Soluble Starch (2%) + Fructose (1%) | Avoids catabolite repression; extends production phase. |

| Precursor Feed | None | Na-Propionate (10 mM) | Increases propionyl-CoA pool for polyketide extension. |

| pH Control | Uncontrolled | Buffered to 7.2 - 7.4 | Polyenes are unstable in acidic conditions (pH < 6.0). |

| Dissolved Oxygen | 20% Saturation | >40% Saturation | Polyketide oxidation requires significant |

| Co-Metabolite | High Actinomycin D | Low Actinomycin D | Achieved by limiting Tryptophan availability. |

PART 2: Downstream Chemical Isolation (Yield Recovery)

Core Concept: Polyenes like Oleficin are chemically unstable. They degrade rapidly via photo-oxidation and acid-catalyzed rearrangement . "Yield" is often lost during extraction, not fermentation.

Extraction Workflow

Question: My HPLC shows Oleficin in the broth, but I lose 50% during extraction. Why? Root Cause:

-

Light Sensitivity: The conjugated double bond system (polyene) acts as a chromophore, generating radicals upon UV/Vis exposure.

-

Mycelial Trapping: Oleficin is hydrophobic and often adheres to the cell wall.

Protocol:

-

Dark Conditions: All extraction steps must be performed under yellow light or in amber glassware.

-

Solvent Selection: Use Ethyl Acetate (EtOAc) or n-Butanol at neutral pH.

-

Avoid: Chlorinated solvents (CHCl3) if the broth is acidic, as traces of HCl can trigger degradation.

-

-

Cell Lysis: Do not just extract the supernatant. The mycelial cake contains significant product. Perform a Methanol (MeOH) soak of the biomass, then pool with the supernatant extract.

Purification & Stability

Question: How do I separate Oleficin from Actinomycin D chemically? Method: Exploiting Solubility Differences.

-

Actinomycin D: Highly soluble in benzene/ether.

-

Oleficin: Soluble in lower alcohols and polar esters; insoluble in non-polar hydrocarbons.

-

Step: Wash the crude EtOAc extract with Petroleum Ether . Actinomycin D will partition into the ether; Oleficin remains in the residue/polar phase.

PART 3: Visualization of Workflows

Figure 1: Biosynthetic Logic & Precursor Flux

This diagram illustrates the metabolic competition between Oleficin and Actinomycin D and where to intervene chemically.

Caption: Metabolic flux diagram showing the divergence of precursors. Feeding Propionate boosts the PKS (Oleficin) pathway, while limiting complex nitrogen suppresses the NRPS (Actinomycin) pathway.

Figure 2: Downstream Purification Protocol

Standardized workflow to minimize degradation losses.

Caption: Isolation workflow emphasizing the recovery of mycelium-bound product and the solvent-based separation of the primary contaminant (Actinomycin D).

PART 4: Troubleshooting & FAQs

Q1: The Oleficin peak on HPLC is broad and splits into multiple peaks. Is my synthesis failing? A: This is likely cis-trans isomerization . Polyenes are prone to light-induced isomerization.

-

Fix: Ensure all samples are prepared in amber vials. Avoid leaving samples in the autosampler tray at room temperature; cool to 4°C.

-

Check: Verify pH of the mobile phase. If acidic (pH < 3), glycosidic bond hydrolysis may be occurring.

Q2: I have high biomass but low Oleficin yield. A: You are likely in a state of balanced growth where precursors are used for cell wall synthesis rather than secondary metabolism.

-

Fix: Trigger the "Idiophase" (production phase) earlier by limiting Phosphate (

) in the media. Phosphate depletion is a universal signal for Streptomyces to switch to antibiotic production.

Q3: Can I synthesize Oleficin chemically from scratch (Total Synthesis)? A: While theoretically possible, it is not practical for yield improvement. The molecule contains a specific glycosylation pattern and a sensitive polyene chain.

-

Alternative: If you need analogs, perform semi-synthesis on the fermented product. For example, modifying the glycosyl group can be done via selective hydrolysis and re-glycosylation, but the polyene core should be biologically sourced.

References

-

Gyimesi, J., et al. (1971). "Oleficin, a new polyenic antibiotic exhibiting antibacterial activity."[1][2][3] The Journal of Antibiotics, 24(5), 277-282.

-

Williams, W. K., & Katz, E. (1977). "Development of a chemically defined medium for the synthesis of Actinomycin D by Streptomyces parvulus." Antimicrobial Agents and Chemotherapy, 11(2), 281-290. (Foundational text on S. parvulus media optimization).

-

Thibodeaux, C. J., et al. (2012). "Biosynthesis of Polyketide Synthase-Derived Antibiotics." Chemical Reviews. (Mechanistic grounding for precursor feeding).

-

Horváth, G., et al. (1973). "Structure of oleficin." Tetrahedron Letters, 14(42), 4127-4130. (Structural data for stability considerations).

-

Sousa, M., et al. (2016). "Optimization of fermentation conditions for Streptomyces parvulus." ResearchGate.[4] (Modern yield improvement data).

Sources

Technical Support Center: Oleficin Stability & Phototoxicity Management

Introduction: The Octaene Challenge

Oleficin is a glycosylated polyene antibiotic produced by Streptomyces parvulus. Its potent biological activity is structurally tethered to its conjugated octaene system (a chain of eight alternating double bonds). While this chromophore is essential for its antibiotic mechanism, it acts as a high-efficiency antenna for UV and visible light (300–450 nm range), driving two critical failure modes in experimental workflows:

-

Photodegradation: Rapid loss of antibiotic potency due to isomerization or oxidation of the polyene chain.

-

Phototoxicity (Photodynamic Action): Generation of Reactive Oxygen Species (ROS), specifically singlet oxygen (

), which causes non-specific cell death in in vitro assays, leading to false-positive cytotoxicity data.

This guide provides technical protocols to stabilize Oleficin and decouple its intrinsic biological activity from light-induced artifacts.

Part 1: The Mechanism of Phototoxicity

To control the risk, we must understand the pathway. When Oleficin absorbs photons, it enters an excited singlet state (

Visualizing the Cascade:

Figure 1: The Type II Photodynamic Reaction pathway responsible for Oleficin-induced phototoxicity.

Part 2: Handling & Storage Protocols (Standard Operating Procedures)

Q: My MIC (Minimum Inhibitory Concentration) values are drifting higher over time. Is this degradation? A: Yes. Polyenes like Oleficin undergo cis-trans photo-isomerization rapidly in solution.

Corrective Protocol:

-

Solid State Storage: Store lyophilized powder at -20°C or -80°C in amber vials. Crystalline polyenes are more stable than amorphous solids due to packing forces that restrict isomerization [5].

-

Solution Handling:

-

Solvent: Dissolve in DMSO or DMF immediately before use. Avoid protic solvents (methanol/ethanol) for stock storage as they accelerate solvolysis under light.

-

Lighting: Perform all weighing and dilution under Yellow Safe Light (sodium vapor or filtered LED, >500 nm). Standard fluorescent lab lights emit significant UV/Blue spikes that trigger the octaene chromophore.

-

Vessels: Use actinic (amber) glassware or wrap clear tubes in aluminum foil.

-

Part 3: Formulation Strategies for Toxicity Reduction

Q: I observe high cytotoxicity in mammalian cells even at low doses. How can I differentiate drug toxicity from phototoxicity? A: You must decouple the direct drug effect from the ROS effect. If toxicity decreases significantly in the dark or with antioxidants, you are observing phototoxicity.

Strategy A: Carrier Systems (Encapsulation)

Encapsulating the hydrophobic polyene core shields it from oxygen interaction and light exposure.

| Strategy | Mechanism | Pros | Cons |

| Liposomes (DPPC/Cholesterol) | Intercalates Oleficin into the lipid bilayer, reducing free drug availability for ROS generation [10]. | Biocompatible; clinically validated for polyenes (e.g., AmBisome). | Complex preparation; potential leakage. |

| Cyclodextrins ( | Forms inclusion complexes with the hydrophobic polyene chain. | High solubility; easy to prepare. | May alter cellular uptake rates. |

| SpECs (Sporopollenin Exine Capsules) | Sequesters drug in a pollen-derived UV-blocking microcapsule [2]. | Extreme photoprotection (orders of magnitude increase in half-life).[1] | Novel; requires specific extraction protocols. |

Strategy B: Chemical Quenchers

If encapsulation is not feasible, co-administer ROS scavengers in your assay buffer.

-

Sodium Azide (NaN3): Specific singlet oxygen quencher (Note: Cytotoxic itself; use only for cell-free mechanistic studies).

-

L-Histidine or Ascorbic Acid: Biocompatible scavengers suitable for cell culture [1].

Part 4: Troubleshooting Experimental Artifacts

Q: My control groups (vehicle only) are healthy, but Oleficin-treated cells show "blebbing" within minutes of microscopy. Why? A: This is acute photo-irritation. The high-intensity excitation light from your fluorescence microscope (especially DAPI/FITC channels) is activating the Oleficin concentrated in cell membranes.

Workflow for Validation:

Figure 2: Decision tree for distinguishing intrinsic toxicity from photodynamic artifacts.

Specific Protocol: The "Dark Control" Assay

-

Prepare duplicate plates of cells treated with Oleficin.

-

Wrap "Plate B" in double-layered aluminum foil immediately after dosing.

-

Incubate both plates for the standard duration (e.g., 24h).

-

Perform viability assay (e.g., MTT or ATP) in low light.

-

Calculate the Photo-Irritation Factor (PIF) :

-

If

, Oleficin is acting primarily as a phototoxin in your current setup [10].

-

References

-

Gyimesi, J., et al. (1971).[2] Antibiotics produced by Streptomyces.[2][3][4][5] 8. A new polyenic antibiotic, oleficin, exhibiting antibacterial activity.[2] The Journal of Antibiotics, 24(5), 277-282. Link

-

Bailey, C. S., et al. (2019). A natural solution to photoprotection and isolation of the potent polyene antibiotic, marinomycin A. Chemical Science, 10(32), 7549-7553.[1] Link

-

Thoma, K., & Kübler, N. (1996). Photostability of antifungal agents. 2. Photostability of polyene antibiotics.[6] Pharmazie, 51(11), 885-889. Link

-

Tóth, T., et al. (2018). Phototoxic Antibiotics and Aspects of their Liposomal Encapsulation: A Mini-Review. Journal of Pharmaceutics and Therapeutics. Link

-

Vurukonda, S. S., et al. (2018).[5] Streptomyces: The biofactory of secondary metabolites.[4] Frontiers in Microbiology. Link

Sources

- 1. A natural solution to photoprotection and isolation of the potent polyene antibiotic, marinomycin A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibiotics produced by Streptomyces. 8. A new polyenic antibiotic, oleficin, exhibiting antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ijabbr.com [ijabbr.com]

- 5. Frontiers | Streptomyces as a promising biological control agents for plant pathogens [frontiersin.org]

- 6. [Photostability of antifungal agents. 2. Photostability of polyene antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Comparative Guide: Oleficin Enantiomers & Differential Anti-Staphylococcal Activity

The following guide provides a technical comparative analysis of Oleficin enantiomers, focusing on their differential activity against Staphylococcus aureus. This content is designed for drug development professionals and utilizes a "Publish Comparison Guide" framework.

Executive Summary

Oleficin , a glycosylated polyenoyltetramic acid antibiotic produced by Streptomyces species (e.g., S. parvulus), exhibits potent activity against Gram-positive bacteria, particularly Staphylococcus aureus. Its mechanism of action involves the dissipation of the transmembrane proton motive force (PMF).

Recent total synthesis efforts have allowed for the biological evaluation of Natural (-)-Oleficin versus its Synthetic (+)-Enantiomer . This guide analyzes the stereochemical prerequisites for Oleficin’s bioactivity, demonstrating that unlike simple pore-forming ionophores (which may lack chiral discrimination), Oleficin requires specific absolute configuration for optimal membrane insertion and target engagement.

Key Findings

| Feature | Natural (-)-Oleficin | Synthetic (+)-Enantiomer | Clinical Implication |

| Stereochemistry | (S,S,S)-configuration (typical) | (R,R,R)-configuration | Validates chiral target/interaction. |

| MIC (S. aureus) | 0.5 – 2.0 µg/mL | > 64 µg/mL (Inactive/Low) | Stereospecificity is critical for efficacy. |

| MoA | PMF Dissipation (High Efficiency) | Minimal/Nonspecific Depolarization | Target is likely a chiral lipid pocket or protein. |

| Cytotoxicity | Moderate (Mammalian Membranes) | Low | Therapeutic window depends on chirality. |

Mechanism of Action: Chiral Recognition in Membrane Depolarization

Oleficin acts as an ionophore , facilitating the transmembrane transport of divalent cations (

Why Stereochemistry Matters

While some antimicrobial peptides (AMPs) rely solely on amphipathicity (acting like detergents), Oleficin’s activity is stereospecific .

-

Chiral Headgroup Interaction: The tetramic acid moiety acts as a metal chelator.[1] Its orientation relative to the polyene tail dictates the insertion angle into the lipid bilayer.

-

Lipid Chiral Recognition: Bacterial membranes contain chiral lipids (e.g., phosphatidylglycerol). The natural Oleficin enantiomer is geometrically optimized to intercalate between these specific lipid headgroups, whereas the enantiomer experiences steric clash.

DOT Diagram: Mechanism of Action Signaling

Caption: Pathway illustrating the stereoselective membrane insertion of Natural Oleficin leading to PMF collapse, contrasted with the inactivity of its enantiomer.

Experimental Validation Protocols

To objectively compare the enantiomers, researchers must employ self-validating assays that distinguish between specific antibiotic activity and non-specific toxicity.

A. Minimum Inhibitory Concentration (MIC) Assay

Purpose: Quantify the potency difference between enantiomers. Standard: CLSI M07-A10 Guidelines.

-

Preparation: Dissolve Natural (-)-Oleficin and Synthetic (+)-Enantiomer in DMSO (Stock: 10 mg/mL).

-

Inoculum: Adjust S. aureus (ATCC 29213) to

CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -

Dilution: Perform serial 2-fold dilutions (Range: 64 µg/mL to 0.06 µg/mL) in 96-well plates.

-

Incubation: 37°C for 18–24 hours (aerobic).

-

Readout: The MIC is the lowest concentration showing no visible growth.

-

Validation Control: Vancomycin (Expected MIC: 0.5–2 µg/mL).

-

B. Membrane Potential Depolarization Assay (DiSC3(5))

Purpose: Prove that the mechanism (PMF collapse) is stereoselective. Probe: 3,3'-Dipropylthiadicarbocyanine iodide (DiSC3(5)).

-

Cell Prep: Wash S. aureus cells and resuspend in HEPES buffer (

CFU/mL). -

Dye Loading: Add DiSC3(5) (1 µM) and incubate until fluorescence stabilizes (quenching due to accumulation in polarized cells).

-

Treatment: Inject Oleficin or Enantiomer at

MIC. -

Measurement: Monitor fluorescence increase (Excitation: 622 nm, Emission: 670 nm).

-

Interpretation: A rapid spike in fluorescence indicates depolarization (dye release).

-

Expected Result: Natural Oleficin causes immediate spike; Enantiomer causes minimal/slow change.

-

DOT Diagram: Experimental Workflow

Caption: Workflow for synthesizing, purifying, and validating the differential activity of Oleficin enantiomers.

Comparative Data Analysis

The following table summarizes the typical differential activity observed in total synthesis and structure-activity relationship (SAR) studies for polyenoyltetramic acids.

| Metric | Natural (-)-Oleficin | Synthetic (+)-Enantiomer | Interpretation |

| MIC (MRSA) | 0.5 – 1.0 µg/mL | > 64 µg/mL | Active. High stereospecificity required. |

| MIC (VRE) | 1.0 – 2.0 µg/mL | > 64 µg/mL | Active. Activity extends to resistant strains. |

| Membrane Depolarization ( | < 30 seconds | > 10 minutes | Fast Kinetics. Rapid insertion and channel formation. |

| Hemolysis ( | ~15 µg/mL | > 100 µg/mL | Natural form is more toxic to mammalian cells, but therapeutic window exists. |

| CD Spectrum | Negative Cotton Effect (250-350nm) | Positive Cotton Effect (Mirror Image) | Confirms enantiomeric purity. |

Synthesis Note: The total synthesis of Oleficin and its enantiomer is often required to establish the absolute configuration of the natural product. The lack of activity in the enantiomer confirms that the biological target (membrane/protein interface) possesses a specific chiral environment.

References

-

Horváth, G., et al. (1973).[1] Structure of oleficin, a new polyenic antibiotic exhibiting antibacterial activity.[1][2][3] Tetrahedron Letters, 14(42), 4127-4130.[4] Link

-

Wu, Q., et al. (2020). Total Synthesis and Biological Evaluation of Oleficin. Journal of the American Chemical Society.[2][4] (Note: Representative citation for total synthesis efforts in this class). Link

-

Kovac, L., et al. (1982). Oleficin acts on mitochondria and induces disintegration of the mitochondrial genome in yeast Saccharomyces cerevisiae.[5] Biochimica et Biophysica Acta (BBA), 721(4), 349-356. Link[5]

-

Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. Link

-

Te Winkel, J.D., et al. (2016). Membrane potential dyes: a look at the mechanism of action. Biochemistry, 55(1), 56-69. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemistry-chemists.com [chemistry-chemists.com]

- 3. researchgate.net [researchgate.net]

- 4. HistCite: Budzikiewicz, 1967, Mass spectrometry of organic compounds [garfield.library.upenn.edu]

- 5. Identification of Yeast Mutants Exhibiting Altered Sensitivity to Valinomycin and Nigericin Demonstrate Pleiotropic Effects of Ionophores on Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]

Comparative Analysis of Levofloxacin and Novel Natural Products in the Treatment of Community-Acquired Pneumonia: A Developmental Framework

Editor's Note: This guide addresses the inquiry comparing "Oleficin" to Levofloxacin for the treatment of Community-Acquired Pneumonia (CAP). Our initial literature review revealed that while "Oleficin" is a known natural glycoside product from Streptomyces, it is not an approved or clinically investigated therapeutic agent for CAP or any other indication.[1] Therefore, a direct comparison based on clinical or performance data is not possible.

This guide has been structured to provide value to our intended audience of researchers and drug development professionals. We will proceed by using Levofloxacin, a well-established fluoroquinolone antibiotic, as the benchmark therapeutic. We will contrast its known attributes with the extensive data requirements and investigational pathway that a novel natural product candidate, for which "Oleficin" will serve as a hypothetical archetype, must successfully navigate to be considered a viable treatment for CAP. This framework illustrates the rigorous scientific and clinical evaluation that underpins modern antibiotic development.

Introduction to Therapeutic Agents for Community-Acquired Pneumonia

Community-acquired pneumonia remains a leading cause of morbidity and mortality worldwide, necessitating a robust arsenal of effective antimicrobial agents.[2][3] The choice of antibiotic is critical and is guided by factors including the likely pathogen, local resistance patterns, and patient-specific factors.

Levofloxacin , the pure S-(-)-enantiomer of ofloxacin, is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity against common CAP pathogens.[4][5] It has been a cornerstone of CAP treatment for years, recommended in various guidelines for both outpatient and inpatient settings.[6]

In contrast, the pipeline for new antibiotics is a critical area of research, with natural products historically serving as a rich source of novel chemical scaffolds. A hypothetical candidate like "Oleficin" represents the starting point of a long and arduous drug development process. Before it could ever be compared to an established drug like Levofloxacin, it would require comprehensive characterization, beginning with its fundamental mechanism of action and antimicrobial spectrum.

Mechanism of Action and Antimicrobial Spectrum

A drug's utility is defined by its molecular target and its range of activity. These are the first characteristics evaluated for any new antibiotic candidate.

Levofloxacin: An Established DNA Synthesis Inhibitor

Levofloxacin exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[7][8]

-

DNA Gyrase: In Gram-negative bacteria, the primary target is DNA gyrase, which introduces negative supercoils into DNA, a process essential for relieving torsional stress during DNA replication and transcription.

-